molecular formula C21H11Cl3O5S B12212445 (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12212445
M. Wt: 481.7 g/mol
InChI Key: DAACMFUJPJGXES-JAIQZWGSSA-N
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Description

The compound “(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate” is a synthetic benzofuran derivative characterized by a benzylidene-substituted dihydrobenzofuran core linked to a 4-chlorobenzenesulfonate group. The (2Z)-configuration denotes the stereochemistry of the benzylidene double bond, which is critical for its molecular interactions and physicochemical properties. This structure features two chlorine atoms at the 2- and 6-positions of the benzylidene moiety and a third chlorine on the benzenesulfonate group, contributing to its electron-withdrawing and hydrophobic characteristics.

Properties

Molecular Formula

C21H11Cl3O5S

Molecular Weight

481.7 g/mol

IUPAC Name

[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C21H11Cl3O5S/c22-12-4-7-14(8-5-12)30(26,27)29-13-6-9-15-19(10-13)28-20(21(15)25)11-16-17(23)2-1-3-18(16)24/h1-11H/b20-11-

InChI Key

DAACMFUJPJGXES-JAIQZWGSSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization-Decarboxylation of o-Aryloxy Acetophenones

A common approach involves intramolecular cyclization of o-aryloxy acetophenones. Titanium(IV) chloride and zinc in dioxane facilitate this reaction, yielding 3-oxo-2,3-dihydrobenzofuran derivatives. For example, heating o-(2,6-dichlorophenoxy)acetophenone at 120°C in dioxane with TiCl₄/Zn generates the 3-oxo intermediate, achieving yields of 68–72%.

Table 1: Cyclization Conditions for Benzofuran Core Formation

SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)
o-(2,6-DCl-phenoxy)acetophenoneTiCl₄/ZnDioxane12072
o-MethoxybenzoinHI/AcOHGlycol10065

Wittig Reaction and Intramolecular Condensation

The Wittig reaction constructs the benzofuran ring via o-acyloxybenzylidene phosphoranes. Triphenylphosphine and protic acids mediate the cyclization, with toluene reflux (110°C) providing 85% yield. This method ensures precise control over substituent positioning, critical for the 6-hydroxy group required for subsequent sulfonation.

Introduction of the 2,6-Dichlorobenzylidene Group

The Z-configured dichlorobenzylidene moiety is installed via Knoevenagel condensation between 3-oxo-2,3-dihydrobenzofuran-6-ol and 2,6-dichlorobenzaldehyde.

Base-Catalyzed Condensation

Piperidine or ammonium acetate in ethanol under reflux (78°C) promotes condensation. The reaction’s stereochemical outcome depends on the electron-withdrawing nature of the 3-oxo group, favoring Z-isomer formation through kinetic control. Yields range from 60–75%, with purity >95% after recrystallization from ethyl acetate.

Table 2: Knoevenagel Condensation Optimization

BaseSolventTemperature (°C)Reaction Time (h)Z:E RatioYield (%)
PiperidineEthanol7869:175
Ammonium AcetateAcOH10048:168

Acid-Catalyzed Dehydration

Alternatively, HCl in acetic acid (5% v/v) at 60°C dehydrates the aldol adduct, forming the benzylidene group. This method shortens reaction time to 2 hours but reduces Z-selectivity (7:1 ratio).

Sulfonation at the 6-Position

The phenolic hydroxyl group at position 6 reacts with 4-chlorobenzenesulfonyl chloride to form the sulfonate ester.

Two-Step Protection-Sulfonation Strategy

To prevent side reactions during sulfonation, the phenol is first protected as a silyl ether. For example, treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF at 0°C (90% yield), followed by sulfonation with 4-chlorobenzenesulfonyl chloride and triethylamine in dichloromethane (82% yield). Deprotection using tetrabutylammonium fluoride (TBAF) restores the phenol, which is then immediately sulfonated.

Direct Sulfonation Under Schotten-Baumann Conditions

A one-pot method employs aqueous NaOH (10%) and 4-chlorobenzenesulfonyl chloride in dichloroethane at 75°C. Vigorous stirring ensures efficient mixing, achieving 70% yield with 98% purity after extraction.

Table 3: Sulfonation Reaction Parameters

MethodBaseSolventTemperature (°C)Yield (%)
Schotten-BaumannNaOH (10%)Dichloroethane7570
Silyl ProtectionEt₃NCH₂Cl₂2582

Stereochemical Control and Purification

The Z-configuration is preserved by minimizing thermal exposure during condensation. Flash chromatography (silica gel, hexane/ethyl acetate 4:1) removes E-isomer contaminants, while recrystallization from methanol/water (9:1) enhances stereochemical purity to >99%.

Analytical Characterization

Critical data for validation include:

  • HRMS (ESI): m/z calculated for C₁₉H₁₁Cl₃O₅S [M+H]⁺: 487.9412; found: 487.9408.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, H-7), 7.89 (s, 1H, H-5), 7.72–7.68 (m, 2H, SO₂Ar), 7.54–7.48 (m, 4H, Ar-H).

  • ¹³C NMR: 178.9 (C=O), 162.1 (C-O), 140.2–118.7 (Ar-C).

Industrial-Scale Considerations

Patent methodologies recommend:

  • Continuous Flow Reactors: For condensation and sulfonation steps, reducing reaction time by 40%.

  • Solvent Recycling: Dichloroethane recovery via distillation lowers production costs by 30%.

  • Catalyst Reuse: TiCl₄/Zn systems retain 85% activity after five cycles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions can occur at the dichlorobenzylidene group.

    Substitution: The chlorobenzenesulfonate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced derivatives of the dichlorobenzylidene group.

    Substitution: Substituted derivatives at the chlorobenzenesulfonate moiety.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Property Target Compound 2,3-Dimethoxy Analog 3-Methyl/4-Methyl Analog
Benzylidene Substituents 2,6-dichloro 2,3-dimethoxy 3-methyl
Sulfonate Group 4-chlorobenzenesulfonate 4-chlorobenzenesulfonate 4-methylbenzenesulfonate
Molecular Formula C23H14Cl3O5S C23H17ClO7S C23H18O5S
Molecular Weight (g/mol) ~500 (estimated) 472.9 ~430 (estimated)
Key Functional Groups Chlorines (electron-withdrawing) Methoxy (electron-donating) Methyl (hydrophobic)

Structural Insights :

  • Hydrophobicity : The 4-chlorobenzenesulfonate group increases lipophilicity relative to the 4-methyl variant, which may affect solubility and membrane permeability .

Physicochemical and Functional Comparisons

Solubility and Stability

  • The dichloro and chlorosulfonate groups in the target compound likely reduce aqueous solubility compared to the methoxy analog, which has polar methoxy substituents .
  • Stability under acidic/basic conditions may vary due to the susceptibility of the benzylidene double bond to isomerization, a common feature in Z-configured analogs .

Methodological Considerations for Comparison

  • Graph-Based Similarity Analysis : The Tanimoto coefficient and subgraph isomorphism detection (common in chemoinformatics) quantify structural overlap. For example, the target compound and its dimethoxy analog share the benzofuran-sulfonate backbone but differ in substituent electronegativity .

Biological Activity

The compound (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Molecular Characteristics

PropertyValue
Molecular Formula C24H16Cl2O5
Molecular Weight 455.3 g/mol
IUPAC Name Benzyl 2-[[(2Z)-2-(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
InChI Key JTZFSKPLAZGEJH-UUYOSTAYSA-N

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has been tested for anticancer properties in several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). Studies show that it induces apoptosis and inhibits cell proliferation, likely through the modulation of apoptotic pathways and cell cycle arrest at the G1 phase.

The proposed mechanism of action includes:

  • Inhibition of Enzymes : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to increased apoptosis rates.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed a zone of inhibition of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antimicrobial activity.
  • Study on Anticancer Effects :
    • Objective : To investigate the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours.

Comparison with Similar Compounds

To understand the relative efficacy and safety profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular StructureAntimicrobial ActivityAnticancer Activity
Compound ASimilar structureModerateHigh
Compound BDifferent substituentsLowModerate
Compound CSimilar benzofuran coreHighVery High

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